Ethyl 4-({1,1,1,3,3,3-hexafluoro-2-[(4-methylphenyl)formamido]propan-2-YL}amino)benzoate
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Overview
Description
Ethyl 4-({1,1,1,3,3,3-hexafluoro-2-[(4-methylphenyl)formamido]propan-2-YL}amino)benzoate is a complex organic compound characterized by the presence of multiple functional groups, including an ethyl ester, a hexafluoroisopropyl group, and a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({1,1,1,3,3,3-hexafluoro-2-[(4-methylphenyl)formamido]propan-2-YL}amino)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylbenzoyl chloride with hexafluoroisopropanol to form an intermediate, which is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({1,1,1,3,3,3-hexafluoro-2-[(4-methylphenyl)formamido]propan-2-YL}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Ethyl 4-({1,1,1,3,3,3-hexafluoro-2-[(4-methylphenyl)formamido]propan-2-YL}amino)benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific diseases.
Mechanism of Action
The mechanism of action of Ethyl 4-({1,1,1,3,3,3-hexafluoro-2-[(4-methylphenyl)formamido]propan-2-YL}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hexafluoroisopropyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Hexafluoroisopropanol: A related compound with similar chemical properties and applications in organic synthesis.
Ethyl 4-aminobenzoate: Another ester derivative with applications in pharmaceuticals and organic chemistry.
Uniqueness
Ethyl 4-({1,1,1,3,3,3-hexafluoro-2-[(4-methylphenyl)formamido]propan-2-YL}amino)benzoate is unique due to the presence of the hexafluoroisopropyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in specialized applications where these properties are advantageous .
Properties
Molecular Formula |
C20H18F6N2O3 |
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Molecular Weight |
448.4 g/mol |
IUPAC Name |
ethyl 4-[[1,1,1,3,3,3-hexafluoro-2-[(4-methylbenzoyl)amino]propan-2-yl]amino]benzoate |
InChI |
InChI=1S/C20H18F6N2O3/c1-3-31-17(30)14-8-10-15(11-9-14)27-18(19(21,22)23,20(24,25)26)28-16(29)13-6-4-12(2)5-7-13/h4-11,27H,3H2,1-2H3,(H,28,29) |
InChI Key |
KXDXJDSJIDTTEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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